Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate
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Overview
Description
Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate is an organic compound characterized by a thienyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate typically involves the esterification of (3S)-3-hydroxy-3-(2-thienyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl (3S)-3-oxo-3-(2-thienyl)propanoate.
Reduction: Methyl (3S)-3-hydroxy-3-(2-thienyl)propanol.
Substitution: Brominated derivatives of the thienyl group.
Scientific Research Applications
Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-hydroxy-3-(2-furyl)propanoate: Similar structure but with a furan ring instead of a thienyl ring.
Methyl (3S)-3-hydroxy-3-(2-pyridyl)propanoate: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
Methyl (3S)-3-hydroxy-3-(2-thienyl)propanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
238093-29-3 |
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Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3/t6-/m0/s1 |
InChI Key |
XBODDYRBEWWVIW-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CS1)O |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)O |
Origin of Product |
United States |
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